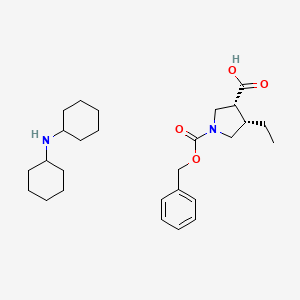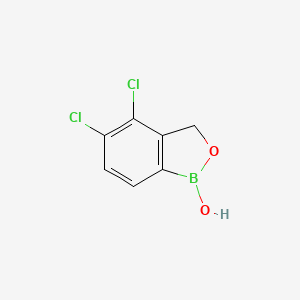
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine is an organic compound with the molecular formula C12H19N3O. It is a derivative of benzenamine, featuring a methoxy group, a methyl group, and a piperidinyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenamine and 1-methyl-4-piperidone.
Reaction Conditions: The reaction involves the condensation of 2-methoxy-5-methylbenzenamine with 1-methyl-4-piperidone in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-methylbenzenamine
- 4-Methoxy-2-methylbenzenamine
- 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline
Uniqueness
2-Methoxy-5-methyl-4-(1-methyl-4-piperidinyl)benzenamine is unique due to the presence of both a methoxy group and a piperidinyl group on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10-8-13(15)14(17-3)9-12(10)11-4-6-16(2)7-5-11/h8-9,11H,4-7,15H2,1-3H3 |
InChIキー |
KBZPNVGVWWEORW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)


![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)

![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)


